5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-(2-cyclopropylethynyl)benzaldehyde with thiosemicarbazide under reflux conditions can yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Phenyl-1,2,4-triazole-3-thiol: A compound with a phenyl group attached to the triazole ring.
2-Cyclopropylethynylbenzene: A compound with a cyclopropylethynyl group attached to a benzene ring.
Uniqueness
5-[4-(2-cyclopropylethynyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the cyclopropylethynyl group and the thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2567266-54-8 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-[4-(2-cyclopropylethynyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C13H11N3S/c17-13-14-12(15-16-13)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H2,14,15,16,17) |
InChI Key |
KDGRSLVZJWQUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)C3=NC(=S)NN3 |
Purity |
95 |
Origin of Product |
United States |
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